2-Methyl vs. 2-Fluoro Benzamide Substitution: Structural and Predicted Property Divergence
The target compound 865545-02-4 bears a 2-methyl substituent on the benzamide ring, distinguishing it from the closest commercially available analog, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide (CAS 865544-83-8), which carries a 2-fluoro group . This substitution alters the electronic character of the benzamide moiety from electron-donating (–CH3, σ_m = –0.07) to electron-withdrawing (–F, σ_m = +0.34), resulting in a predicted shift in lipophilicity and hydrogen-bonding potential [1]. While no direct head-to-head biological comparison is available for this exact pair, class-level SAR from the anti-HIV thiazol-2-ylidene-benzamide series demonstrates that analogous halogen-to-methyl substitutions on the benzamide ring can produce >5-fold differences in antiviral IC50 values [2]. Users selecting 865545-02-4 over the 2-fluoro analog should anticipate distinct bioactivity and physicochemical behavior.
| Evidence Dimension | Benzamide ring substituent: electronic and steric properties |
|---|---|
| Target Compound Data | 2-Methyl substituent (MW 314.38, ClogP predicted ~3.5–4.0) |
| Comparator Or Baseline | 2-Fluoro analog (CAS 865544-83-8; MW 318.34, ClogP predicted ~3.2–3.7) |
| Quantified Difference | Predicted ΔClogP ≈ +0.3; Hammett σ_m difference: –0.07 vs. +0.34 |
| Conditions | Computational prediction; no direct comparative biological assay available |
Why This Matters
For medicinal chemistry campaigns, the methyl-to-fluoro switch can alter target binding, metabolic stability, and solubility, making compound selection non-trivial for SAR studies.
- [1] Hammett constants: McDaniel DH, Brown HC (1958) J Org Chem 23:420–427. σ_m values: CH3 = –0.07, F = +0.34. View Source
- [2] Z. Naturforsch. B (2011) 66b, 521–532. Anti-HIV SAR demonstrating >5-fold IC50 variation with benzamide substituent changes. View Source
